molecular formula C23H21ClN4O B11464435 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Cat. No.: B11464435
M. Wt: 404.9 g/mol
InChI Key: ACRXLJNLIKJGFN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with photostability and UV-absorbing characteristics, making it of interest in materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide typically involves multiple steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the benzotriazole derivative and 2-chloro-4-methylbenzoic acid under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzamides and benzotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzotriazole moiety is particularly useful in the development of UV-absorbing materials and photostabilizers.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies due to their ability to interact with specific proteins or enzymes.

Medicine

Pharmaceutical applications include the development of drugs that leverage the compound’s structural features for improved bioavailability and target specificity.

Industry

In industry, the compound can be used in the formulation of coatings, adhesives, and polymers that require enhanced UV stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide exerts its effects depends on its application. In UV-absorbing materials, the benzotriazole moiety absorbs UV light and dissipates the energy as heat, preventing photodegradation. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)acetamide
  • 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide
  • Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct photophysical properties and potential biological activities. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability under UV exposure.

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C23H21ClN4O/c1-4-16-6-8-17(9-7-16)28-26-21-12-15(3)20(13-22(21)27-28)25-23(29)18-10-5-14(2)11-19(18)24/h5-13H,4H2,1-3H3,(H,25,29)

InChI Key

ACRXLJNLIKJGFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C)Cl)C

Origin of Product

United States

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